3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features both azetidine and dihydropyrimidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one typically involves the formation of the azetidine ring followed by the construction of the dihydropyrimidinone moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in disease processes . Further research is needed to elucidate the detailed mechanism and identify the precise molecular targets.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a building block for various bioactive molecules.
Pyrrolidine: A five-membered nitrogen-containing ring with similar applications in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring commonly found in pharmaceuticals.
Uniqueness
3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one is unique due to its combination of azetidine and dihydropyrimidinone rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential biological activities, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-(azetidin-3-yl)pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O/c11-7-1-2-8-5-10(7)6-3-9-4-6/h1-2,5-6,9H,3-4H2 |
InChI Key |
UPHKOOIVQBDQJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=NC=CC2=O |
Origin of Product |
United States |
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